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Compound of Interest

Compound Name: Vidofludimus

Cat. No.: B1631139

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity and selectivity profile of
Vidofludimus (IMU-838), a novel immunomodulatory drug, with its main alternative,
Teriflunomide. The information presented is supported by available experimental data to aid in
research and development decisions.

Vidofludimus is a next-generation, orally available small molecule drug candidate with a dual
mechanism of action: it is a potent inhibitor of dihydroorotate dehydrogenase (DHODH) and an
activator of the nuclear receptor related 1 (Nurrl).[1][2] Its primary therapeutic effect in
autoimmune diseases is attributed to the selective inhibition of DHODH, a key enzyme in the
de novo pyrimidine synthesis pathway.[3][4] This pathway is crucial for the proliferation of
activated lymphocytes, making it a key target for immunomodulation.[3][4]

Comparative Selectivity Profile: Vidofludimus vs.
Teriflunomide

A key differentiator of Vidofludimus is its high selectivity for its intended targets, which is
reported to result in a more favorable safety profile compared to the first-generation DHODH
inhibitor, Teriflunomide.[5][6]

Primary Target: Dihydroorotate Dehydrogenase
(DHODH)
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Vidofludimus demonstrates potent inhibition of human DHODH. Preclinical studies have
shown it to be approximately 2.6 times more potent than Teriflunomide in inhibiting this
enzyme.[6][7]

IC50 (Human

Compound Target Reference
DHODH)

Vidofludimus DHODH ~134-160 nM [1][2]

Teriflunomide DHODH ~420 nM (~1.25 pM) [2]

Secondary Target: Nuclear Receptor Related 1 (Nurrl)

A unique characteristic of Vidofludimus is its activity as an agonist of Nurrl, a transcription
factor with neuroprotective and anti-inflammatory properties.[8] This activity is not shared by
other DHODH inhibitors, including Teriflunomide.[4]

Compound Target EC50 Reference
Vidofludimus Nurrl ~0.4 M [41[8]
Teriflunomide Nurrl No activity reported [4]

Cross-Reactivity and Off-Target Profile

The improved safety profile of Vidofludimus is attributed to its high selectivity and lack of
significant off-target effects, particularly on kinases, which are often associated with adverse
effects of other immunomodulators.[5][9]

Kinase Selectivity

While specific quantitative data from a broad kinase panel for Vidofludimus is proprietary, it
has been reported that Vidofludimus was tested against a panel of over 100 protein kinases
and showed no significant off-target effects.[5] In contrast, Teriflunomide has been reported to
inhibit tyrosine kinase activity, although at concentrations much higher than those required for
DHODH inhibition.[10]
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Compound Off-Target Profile Supporting Evidence

) ) ) Tested against a panel of over
Highly selective with no ) ] o
] ) ) 100 kinases with no significant
Vidofludimus reported off-target kinase o ]
inhibition noted (data on file by
effects. ]
Immunic, Inc.).[5]

Known to inhibit tyrosine

kinases at higher Inhibition of tyrosine kinase
Teriflunomide concentrations. Also inhibits activity has been reported in

CYP2C19 with an IC50 of 49 vitro and in vivo.[10]

M.

Nuclear Receptor Selectivity

Vidofludimus has been shown to be selective for Nurrl over other related nuclear receptors.

Nuclear Receptor Vidofludimus EC50 Reference
Nurrl (NR4A2) ~0.4 pM [4][8]
Nur77 (NR4A1L) ~3.1 M [4][8]
NOR1 (NR4A3) ~2.9 uM [4][8]

Weak agonism (EC50 > 10
PPARY [4]

HM)

Signaling Pathways and Experimental Workflows
Pyrimidine de novo Synthesis Pathway

The primary mechanism of action for both Vidofludimus and Teriflunomide is the inhibition of
DHODH, which blocks the de novo synthesis of pyrimidines, essential for the proliferation of
activated T and B lymphocytes.
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Caption: Inhibition of DHODH by Vidofludimus and Teriflunomide

Nurrl Signaling Pathway

Vidofludimus uniquely activates the Nurrl signaling pathway, which is associated with

neuroprotective and anti-inflammatory effects.

Vidofludimus
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Caption: Vidofludimus-mediated activation of the Nurrl signaling pathway.

Experimental Workflow: DHODH Inhibition Assay

A common method to determine the inhibitory activity of compounds against DHODH is a
spectrophotometric assay.

Preparation

Reaction Detection Data Analysis
Prepare Assay Buffer,
Enzyme (DHODH), Mix reagents in Incubate at Measure absorbance change Calculate reaction rates
Substrates (DHO, CoQ), microplate wells controlled temperature over time (spectrophotometer) and determine IC50 values
and Inhibitor (Vidofludimus)
Cell Transfection Compound Treatment Cell Lysis & Detection Data Analysis
Transfect cells with N
" Treat transfected cells Lyse cells and add A Normalize data and
N @GSN WEET & =gy = with Vidofludimus luciferase substrate | MR MmINEEEEED = determine EC50 values

luciferase reporter plasmid

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1631139#cross-reactivity-and-selectivity-profile-of-
vidofludimus]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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